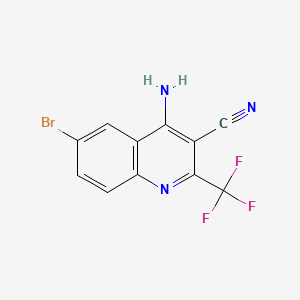

4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

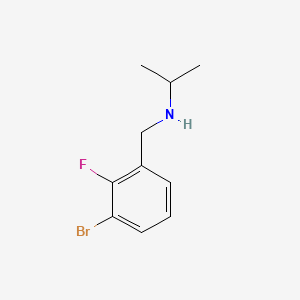

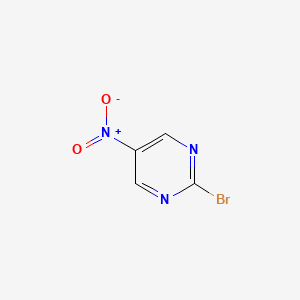

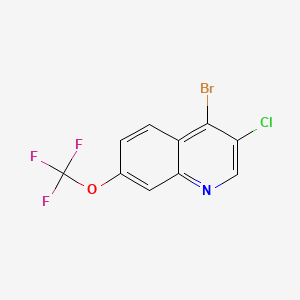

4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile is a chemical compound with the molecular formula C11H5BrF3N3 and a molecular weight of 316.08 . It is primarily used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile consists of a quinoline core with an amino group at the 4-position, a bromo group at the 6-position, a trifluoromethyl group at the 2-position, and a carbonitrile group at the 3-position .Applications De Recherche Scientifique

Photovoltaic Properties in Organic–Inorganic Photodiode Fabrication : Quinoline derivatives, including compounds similar to 4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile, have been used in the fabrication of organic–inorganic photodiodes. These compounds demonstrate significant photovoltaic properties when used in heterojunction diodes, showing potential for use in photodiode applications due to their rectification behavior and sensitivity to illumination intensity (Zeyada, El-Nahass, & El-Shabaan, 2016).

Optical Properties of Quinoline Derivatives : The structural and optical properties of quinoline derivatives, including those structurally similar to 4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile, have been studied. These studies reveal that such compounds, when formed into thin films, exhibit significant optical properties, which could be leveraged in photonic applications (Zeyada, El-Nahass, & El-Shabaan, 2016).

Corrosion Inhibition in Mild Steel : Quinoline derivatives, similar to the compound , have been analyzed for their corrosion inhibition effects on mild steel in acidic mediums. These compounds show high inhibition efficiency and suggest potential applications in corrosion protection technologies (Singh, Srivastava, & Quraishi, 2016); (Erdoğan et al., 2017).

Biomolecular Binding Properties : New series of quinolines, including those derived from 4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile, have been synthesized and analyzed for their photophysics and biomolecular binding properties, demonstrating strong interactions with DNA and potential applications in biomedicine (Bonacorso et al., 2018).

Antitumor Activities : Certain derivatives of quinoline, structurally related to 4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile, have been synthesized and evaluated for antitumor activities, indicating potential uses in cancer treatment (El-Agrody et al., 2012).

Src Kinase Inhibitory Activity : Some derivatives of quinoline, including those structurally similar to the compound , have shown inhibitory activity against Src kinase, an enzyme implicated in cancer, suggesting therapeutic applications in oncology (Boschelli et al., 2001).

Synthesis and Antimicrobial Agents : Novel pyrazolo[3,4-d]pyrimidine derivatives, synthesized from compounds structurally related to 4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile, have demonstrated potential as antimicrobial agents (Holla et al., 2006).

Green Synthesis and Antibacterial Activity : A heterocyclic compound synthesized from a derivative of quinoline exhibited significant antibacterial activity, indicating its potential use in developing new antimicrobial agents (Khan, 2017).

Safety And Hazards

According to the safety data sheet, precautions should be taken to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile . In case of accidental release, it is advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Discharge into the environment must be avoided .

Propriétés

IUPAC Name |

4-amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5BrF3N3/c12-5-1-2-8-6(3-5)9(17)7(4-16)10(18-8)11(13,14)15/h1-3H,(H2,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMKWVWUHPZGBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=C(C(=N2)C(F)(F)F)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5BrF3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10671967 |

Source

|

| Record name | 4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile | |

CAS RN |

1209063-53-5 |

Source

|

| Record name | 4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.